molecular formula C17H24N2O3 B4010865 benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate

benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate

Cat. No.: B4010865
M. Wt: 304.4 g/mol
InChI Key: HWIIPQQYPSOHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • N-methylcyclohexyl carbamate
  • Benzyl N-methylcarbamate

Uniqueness

Benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-7-5-6-10-15(13)19-16(20)11-18-17(21)22-12-14-8-3-2-4-9-14/h2-4,8-9,13,15H,5-7,10-12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIIPQQYPSOHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate
Reactant of Route 3
Reactant of Route 3
benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate
Reactant of Route 4
Reactant of Route 4
benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate
Reactant of Route 6
Reactant of Route 6
benzyl N-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.